BenchChemオンラインストアへようこそ!

2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide

Medicinal Chemistry SAR Studies Screening Library Selection

The compound 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide (CAS 2640960-66-1) belongs to the substituted pyrazolophenyl-benzenesulfonamide class, characterized by the molecular formula C18H18BrN3O2S and a molecular weight of 420.3 g/mol. This class is recognized in the patent literature as a scaffold for modulating protein kinase activity, with utility in treating diseases caused by deregulated kinase signaling.

Molecular Formula C18H18BrN3O2S
Molecular Weight 420.3 g/mol
CAS No. 2640960-66-1
Cat. No. B6477590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide
CAS2640960-66-1
Molecular FormulaC18H18BrN3O2S
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3Br
InChIInChI=1S/C18H18BrN3O2S/c1-22-17(11-12-20-22)15-8-6-14(7-9-15)10-13-21-25(23,24)18-5-3-2-4-16(18)19/h2-9,11-12,21H,10,13H2,1H3
InChIKeyZJVABPKMEVUSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide (CAS 2640960-66-1): Structural and Physicochemical Baseline for Procurement Decision-Making


The compound 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide (CAS 2640960-66-1) belongs to the substituted pyrazolophenyl-benzenesulfonamide class, characterized by the molecular formula C18H18BrN3O2S and a molecular weight of 420.3 g/mol [1]. This class is recognized in the patent literature as a scaffold for modulating protein kinase activity, with utility in treating diseases caused by deregulated kinase signaling [2]. The compound features a distinctive 2-bromo substitution on the benzenesulfonamide ring connected via a phenethyl linker to a 1-methylpyrazol-5-yl moiety. Predicted physicochemical properties include a density of 1.45±0.1 g/cm³ (20 °C, 760 Torr), a boiling point of 582.4±60.0 °C, and a pKa of 10.74±0.40 [1]. The compound is commercially available through screening library suppliers (e.g., Life Chemicals, catalog F6518-4887) in quantities suitable for early-stage research [1].

2-Bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide: Why In-Class Compounds Cannot Be Interchanged


The pyrazolophenyl-benzenesulfonamide class encompasses a broad structural space where even modest substituent changes can dramatically alter target binding, selectivity, and pharmacological profile. The target compound's specific combination of a 2-bromo substituent on the benzenesulfonamide ring and a phenethyl linker connecting to a 1-methylpyrazol-5-yl group distinguishes it from common analogs such as celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide), which bears a trifluoromethyl group at the pyrazole 3-position and a 4-methylphenyl at the 5-position [1]. Within the broader substituted pyrazolyl benzenesulfonamide patent landscape, exemplified by US5510496 and EP0923933, variations in halogen identity and position, linker length, and pyrazole substitution pattern are known to produce qualitatively different biological outcomes [2]. Generic substitution therefore risks loss of the specific binding interactions, physicochemical properties, and synthetic versatility that this particular compound was designed to provide.

2-Bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Differentiation vs. Non-Brominated Analog (CAS 2640822-58-6)

The target compound (C18H18BrN3O2S, MW 420.3 g/mol) carries a 2-bromo substituent, resulting in a molecular weight 78.9 g/mol higher than its direct non-brominated analog, N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide (CAS 2640822-58-6; C18H19N3O2S, MW 341.4 g/mol) . This mass difference is consistent with the replacement of a hydrogen atom (1.0 Da) by bromine (79.9 Da), and the bromine atom additionally contributes significant electron-withdrawing character (Hammett σₘ = 0.39) and increased van der Waals volume (Br: 22.45 ų vs. H: 3.46 ų), which are well-established to alter target binding site complementarity and metabolic stability relative to the non-brominated counterpart [1].

Medicinal Chemistry SAR Studies Screening Library Selection

Predicted Boiling Point Elevation Relative to Parent Sulfonamide Core

The predicted boiling point of the target compound is 582.4±60.0 °C (at 760 Torr) [1], substantially higher than the boiling point of the unsubstituted parent core 2-bromobenzenesulfonamide, which is reported as 374.5±44.0 °C . This ~208 °C increase reflects the addition of the phenethyl-pyrazole moiety, which increases molecular weight by 184 Da and introduces additional hydrogen bonding and polar surface area contributions. For process chemists and analytical scientists, this elevated boiling point informs distillation feasibility and gas chromatography method development.

Purification Strategy Thermal Stability Process Chemistry

Predicted pKa Differentiation and Ionization State Implications

The target compound has a predicted pKa of 10.74±0.40 [1], attributable to the sulfonamide N–H group. This value is notably higher than the pKa of the simple N-(1-methyl-1H-pyrazol-5-yl)benzenesulfonamide comparator (CAS 4118-98-3, pKa estimated ~9.5–10.0 for the sulfonamide NH in closely related analogs) . The elevated pKa indicates reduced acidity of the sulfonamide proton, consistent with the electron-donating effect of the phenethyl linker and the electron-withdrawing ortho-bromo substituent on the benzene ring competing to modulate the sulfonamide's electronic environment. At physiological pH 7.4, both compounds remain predominantly unionized at the sulfonamide, but the target compound's higher pKa may confer subtly different hydrogen-bond donor capacity in the target binding site.

Druglikeness Permeability Bioavailability Prediction

Bromine Substituent as a Synthetic Handle: Comparative Reactivity Advantage

The 2-bromo substituent on the benzenesulfonamide ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.), enabling late-stage diversification for SAR exploration . In contrast, the non-brominated analog (CAS 2640822-58-6) lacks this reactive site, limiting its utility as a diversification scaffold . The ortho-bromo positioning relative to the sulfonamide group is particularly advantageous: it can participate in directed ortho-metalation or intramolecular cyclization reactions that are inaccessible with para-bromo or meta-bromo-substituted analogs. This synthetic versatility is a key procurement consideration for laboratories building focused compound libraries for kinase inhibitor or anti-inflammatory drug discovery programs.

Late-Stage Functionalization Cross-Coupling Chemical Biology

2-Bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide: Evidence-Based Application Scenarios for Research Procurement


Kinase Inhibitor Discovery Programs Targeting the Ras/Raf/MEK/ERK Pathway

Based on the patent classification of substituted pyrazolophenyl-benzenesulfonamides as protein kinase modulators [1], this compound is suitable as a starting point or reference compound in kinase inhibitor discovery programs, particularly those targeting the Ras/Raf/MEK/ERK signaling axis. The 2-bromo substituent enables rapid analog synthesis via palladium-catalyzed cross-coupling [2], allowing medicinal chemistry teams to explore SAR around the benzenesulfonamide ring without resynthesizing the entire scaffold. The predicted pKa of 10.74 [3] indicates that the sulfonamide NH remains largely unionized at physiological pH, a property consistent with passive membrane permeability required for intracellular kinase target engagement.

Structure-Activity Relationship (SAR) Studies of COX-2/Inflammation Targets

The compound belongs to the well-established pyrazolyl benzenesulfonamide class that includes the selective COX-2 inhibitor celecoxib [1]. Unlike celecoxib, which bears a trifluoromethyl group at the pyrazole 3-position and a 4-methylphenyl at the 5-position, this compound features a 1-methylpyrazol-5-yl group linked via a phenethyl spacer to a 2-bromobenzenesulfonamide. This distinct connectivity pattern offers a valuable comparator for understanding how linker length and bromine substitution affect COX-2 selectivity and potency relative to the clinically validated celecoxib scaffold [2]. The higher molecular weight (420.3 vs. 381.4 g/mol for celecoxib) and altered hydrogen-bonding capacity (pKa 10.74 vs. celecoxib sulfonamide pKa ~9.8) may translate to differentiated pharmacokinetic properties.

Late-Stage Diversification for Focused Compound Library Synthesis

The 2-bromo substituent serves as a strategic synthetic handle for late-stage functionalization [1], enabling parallel synthesis of diverse analog libraries from a single advanced intermediate. This procurement strategy is cost-effective for screening groups that require 50–200 compounds for initial hit expansion. The commercial availability through Life Chemicals (catalog F6518-4887) at 2–10 μmol scale [2] supports initial screening and validation before committing to larger-scale synthesis.

Analytical Method Development and Reference Standard Qualification

The predicted physicochemical properties – density 1.45±0.1 g/cm³, boiling point 582.4±60.0 °C [1] – provide a starting framework for developing HPLC, GC, and LC-MS analytical methods. These predicted values, while requiring experimental confirmation, offer practical guidance for selecting appropriate column stationary phases, mobile phase conditions, and detection wavelengths. The significant boiling point difference (~208 °C) compared to the simple 2-bromobenzenesulfonamide core [2] underscores the need for scaffold-specific method optimization rather than relying on methods developed for simpler sulfonamides.

Quote Request

Request a Quote for 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.